![molecular formula C16H22O B14614558 3,3-Dimethyl-5-[(4-methylphenyl)methyl]cyclohexan-1-one CAS No. 60741-80-2](/img/structure/B14614558.png)
3,3-Dimethyl-5-[(4-methylphenyl)methyl]cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-5-[(4-methylphenyl)methyl]cyclohexan-1-one is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a 4-methylphenylmethyl group and two methyl groups at the 3rd position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-5-[(4-methylphenyl)methyl]cyclohexan-1-one typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, such as the hydrogenation of benzene or the Diels-Alder reaction.
Substitution Reactions: The introduction of the 4-methylphenylmethyl group and the two methyl groups can be achieved through Friedel-Crafts alkylation reactions. This involves the use of an alkyl halide and a Lewis acid catalyst, such as aluminum chloride, to facilitate the substitution on the cyclohexane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, pressure, and concentration of reactants.
化学反応の分析
Types of Reactions
3,3-Dimethyl-5-[(4-methylphenyl)methyl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the substituents on the cyclohexane ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides and Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
科学的研究の応用
3,3-Dimethyl-5-[(4-methylphenyl)methyl]cyclohexan-1-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,3-Dimethyl-5-[(4-methylphenyl)methyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3,5-Dimethylphenol: A compound with a similar structure but different functional groups.
4-Bromo-1,2-dimethylcyclohexane: Another cyclohexane derivative with different substituents.
Uniqueness
3,3-Dimethyl-5-[(4-methylphenyl)methyl]cyclohexan-1-one is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
60741-80-2 |
|---|---|
分子式 |
C16H22O |
分子量 |
230.34 g/mol |
IUPAC名 |
3,3-dimethyl-5-[(4-methylphenyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C16H22O/c1-12-4-6-13(7-5-12)8-14-9-15(17)11-16(2,3)10-14/h4-7,14H,8-11H2,1-3H3 |
InChIキー |
CWMLEIPWVAWRDX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CC2CC(=O)CC(C2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



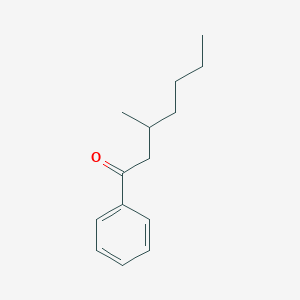
![3,3'-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole)](/img/structure/B14614481.png)
![[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate](/img/structure/B14614483.png)
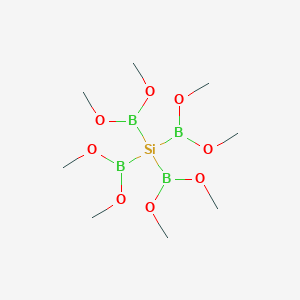
![2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614492.png)
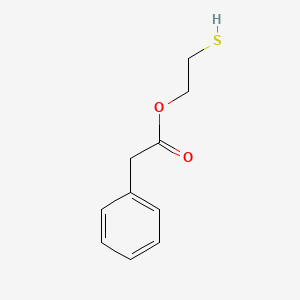
![2-[(E)-(2,3-Dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14614495.png)
![4-Methyltetrazolo[1,5-a]quinazolin-5(4h)-one](/img/structure/B14614515.png)
![1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol](/img/structure/B14614528.png)
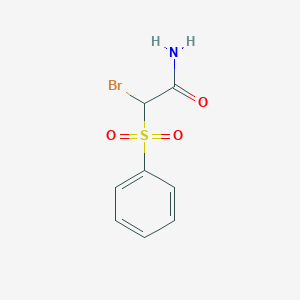
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1,3,5-tricarbonitrile](/img/structure/B14614548.png)
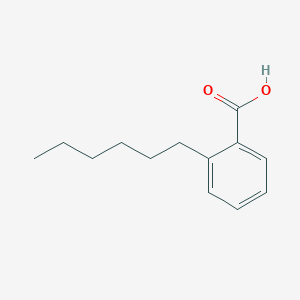
![Benzoic acid, 4-[[(4-methylphenyl)methylene]amino]-, methyl ester](/img/structure/B14614557.png)
